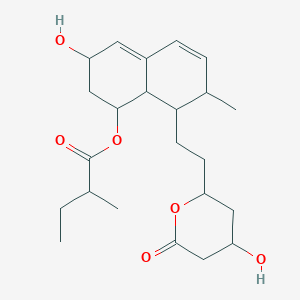
(E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-icos-6-enoic acid
説明
(E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-icos-6-enoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, hydroxyl, and carbonyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-icos-6-enoic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the appropriate precursor molecules, followed by a series of reactions including:
Aldol Condensation: This step involves the formation of a carbon-carbon bond between an aldehyde and a ketone, leading to the formation of a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.
Oxidation: The final step involves the oxidation of specific functional groups to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies of metabolic pathways involving similar compounds.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-icos-6-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
(E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-icos-6-enoic acid: Lacks the oxo group at the 14th position.
(E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-icos-6-enoic acid methyl ester: Contains a methyl ester group instead of the free acid.
Uniqueness: The presence of the oxo group at the 14th position and the specific configuration of the double bond (E-configuration) contribute to the unique chemical and biological properties of this compound. These structural features influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
特性
IUPAC Name |
(E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKIHCNFWXKDY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/CC(C(C(CO)(C(=O)O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![24(R/S)-hydroxycholesterol-[d7]](/img/structure/B8083408.png)

![(2S)-N-benzyl-2-[[(1R,2R)-2-[[(E)-(3,5-ditert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide](/img/structure/B8083415.png)



![methyl (4R,5S)-5-[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-hydroxymethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B8083446.png)







